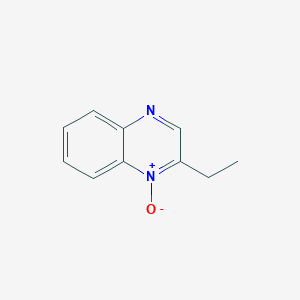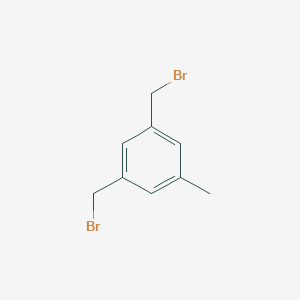
1,3-ビス(ブロモメチル)-5-メチルベンゼン
概要
説明
1,3-Bis(bromomethyl)-5-methylbenzene: is an organic compound with the molecular formula C9H10Br2 and a molecular weight of 277.98 g/mol . It is characterized by the presence of two bromomethyl groups attached to a toluene ring at the 3 and 5 positions. This compound is a versatile intermediate in organic synthesis and is used in various chemical reactions and industrial applications.
科学的研究の応用
Chemistry: 1,3-Bis(bromomethyl)-5-methylbenzene is used as a precursor in the synthesis of various ligands and catalysts. It is utilized in the formation of palladium complexes, which have applications in catalysis, such as ethylene polymerization and carbon-carbon coupling reactions.
Biology and Medicine: The compound is used in the synthesis of sphingosine kinase 2 inhibitors, which have potential therapeutic applications in cancer treatment and other diseases .
準備方法
Synthetic Routes and Reaction Conditions: 1,3-Bis(bromomethyl)-5-methylbenzene can be synthesized through the bromination of 3,5-dimethylbenzyl alcohol. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as chloroform or carbon tetrachloride. The reaction is carried out under controlled conditions to ensure the selective bromination of the methyl groups at the 3 and 5 positions .
Industrial Production Methods: In industrial settings, the production of 3,5-bis(bromomethyl)toluene may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
化学反応の分析
Types of Reactions: 1,3-Bis(bromomethyl)-5-methylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl groups can be replaced by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the bromomethyl groups can yield the corresponding methyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3) are commonly used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products:
Nucleophilic Substitution: Formation of substituted toluenes with functional groups such as azides, thiocyanates, and methoxides.
Oxidation: Formation of 3,5-bis(formyl)toluene or 3,5-bis(carboxy)toluene.
Reduction: Formation of 3,5-dimethyltoluene.
作用機序
The mechanism of action of 3,5-bis(bromomethyl)toluene involves its reactivity at the bromomethyl groups. These groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The compound’s ability to form palladium complexes allows it to participate in catalytic cycles, facilitating reactions such as oxidative amination and carbon-carbon coupling.
類似化合物との比較
- 1,3-Dibromomethyl-5-methylbenzene
- 1,2-Bis(bromomethyl)-3,4,5,6-tetraphenylbenzene
- 4,5-Bis(bromomethyl)-1,3-dithiole-2-thione
Uniqueness: 1,3-Bis(bromomethyl)-5-methylbenzene is unique due to its specific substitution pattern on the toluene ring, which provides distinct reactivity and selectivity in chemical reactions. Its ability to form stable palladium complexes and participate in various catalytic processes sets it apart from other similar compounds.
特性
IUPAC Name |
1,3-bis(bromomethyl)-5-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Br2/c1-7-2-8(5-10)4-9(3-7)6-11/h2-4H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKDWRXXKHRUFMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CBr)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10311477 | |
| Record name | 3,5-Bis(bromomethyl)toluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10311477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19294-04-3 | |
| Record name | 19294-04-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243652 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,5-Bis(bromomethyl)toluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10311477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Bis(bromomethyl)toluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 3,5-Bis(bromomethyl)toluene used in the synthesis of macrocyclic structures?
A: 3,5-Bis(bromomethyl)toluene serves as a valuable reagent in bridging phenolic units to create macrocyclic compounds. Specifically, it reacts with trihydroxy[3.3.3]metacyclophane in the presence of cesium carbonate (Cs2CO3) to yield a doubly-bridged [3.3.3]metacyclophane derivative []. This reaction exploits the reactivity of the bromine atoms in 3,5-Bis(bromomethyl)toluene towards nucleophilic substitution by the phenolic hydroxyl groups of the metacyclophane.
Q2: Can 3,5-Bis(bromomethyl)toluene be used to create chiral ligands for metal complexes?
A: Yes, 3,5-Bis(bromomethyl)toluene is a versatile building block for synthesizing chiral tetradentate ligands. Reacting it with the anion of (S)-valinol, followed by condensation with pyridine-2-carboxaldehyde, yields a chiral ligand capable of coordinating transition metals like cobalt and nickel []. These complexes exhibit interesting stereochemical properties, with the cobalt complex showing high diastereoselectivity during formation.
Q3: What spectroscopic techniques are useful for characterizing compounds derived from 3,5-Bis(bromomethyl)toluene?
A3: Various spectroscopic methods are instrumental in characterizing derivatives of 3,5-Bis(bromomethyl)toluene.
- NMR Spectroscopy (1H and 13C): Provides information about the number and types of protons and carbons, their connectivity, and the electronic environment within the molecule. For example, in the synthesis of m-xylenyl capped homocalix[3]arenes, 1H NMR spectroscopy helps confirm the structure and reveals the upfield shift of the internal aromatic proton of the m-xylenyl moiety, suggesting a specific conformation [].
- Mass Spectrometry: Determines the molecular weight of the compound, supporting the proposed structure. For example, mass spectrometry confirms the formation of the m-xylenyl capped [3.3.3]metacyclophane with the expected molecular ion peak [].
- FTIR Spectroscopy: Identifies functional groups present in the molecule based on their characteristic vibrational frequencies. This technique is valuable for confirming the presence or absence of specific functional groups after chemical modifications [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


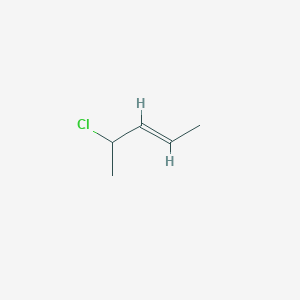





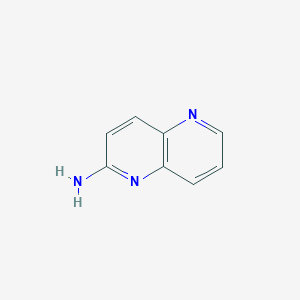
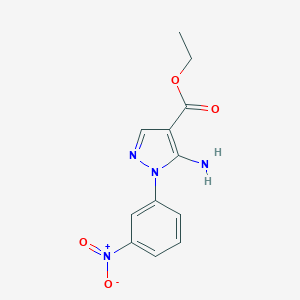
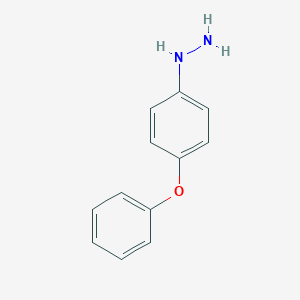



![Imidazo[1,2-b]pyridazine hydrochloride](/img/structure/B103525.png)
